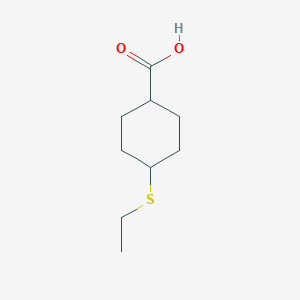

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

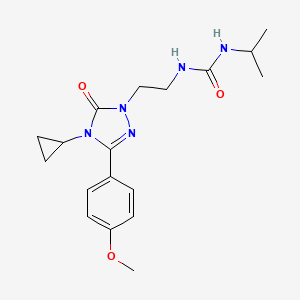

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid, also known as cysteine ethyl ester or CEE, is an amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CEE is a modified form of cysteine, which is an essential amino acid that plays a key role in protein synthesis, antioxidant defense, and regulation of cellular metabolism. CEE is commonly used as a precursor for the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress and inflammation.

Scientific Research Applications

Synthesis and Structural Studies

- The cyclohexane nucleosides with a 1,4-relationship between the nucleoside base and hydroxymethyl moiety were synthesized using a conjugated addition reaction and hydroboration of the cyclohexenyl precursor. The lack of antiviral activity of these compounds was explored through conformational analysis using NMR and X-ray methods (Maurinsh et al., 1997).

Biological Activity and Applications

- Two carboxylate esters, including a compound related to 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid, were synthesized and characterized. Their biological activities, including antioxidant activity and enzyme inhibition, were evaluated, showing varying degrees of effectiveness against different enzymes and microbial species (Danish et al., 2019).

Polymerization and Material Science

- A study on the homo- and copolymerization of new cyclic esters containing protected functional groups, including hydroxyl and carboxyl, was conducted. The synthesis involved Baeyer−Villiger oxidation and monoprotection of 1,4-cyclohexanediol, with implications for creating diverse polymeric materials (Trollsås et al., 2000).

Chemical Synthesis and Catalysis

- Ethyl cyclohexene-1-carboxylate, a compound related to this compound, was used in various chemical reactions to synthesize different organic compounds, demonstrating the versatility of cyclohexene derivatives in organic synthesis (Ramana & Potnis, 1993).

- A novel N-sulfonated Brönsted acidic catalyst was introduced for the synthesis of polyhydroquinoline derivatives. This study highlights the potential of cyclohexane derivatives in promoting complex chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Environmental and Health Impact Studies

- The environmental exposure to 1,2-cyclohexane dicarboxylic acid, related to the compound of interest, was investigated in U.S. adults. The study focused on measuring the concentrations of oxidative metabolites of the compound as potential biomarkers for exposure assessment (Silva et al., 2013).

Safety and Hazards

The compound is considered hazardous . It has several hazard statements including H302, H312, H315, H318, H332, H335, H412 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name |

4-ethylsulfanylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQYRTYZYYKJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1547588-59-9 |

Source

|

| Record name | 4-(ethylsulfanyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

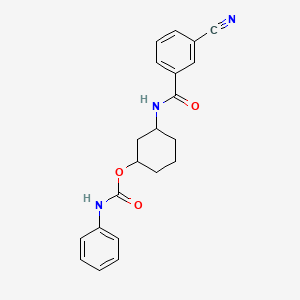

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)

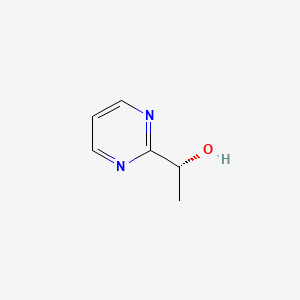

![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)

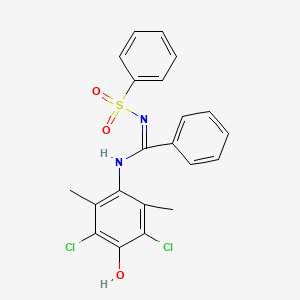

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)